n-(4-Chlorophenyl)-N-cyclopropylmethanesulfonamide
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Overview
Description
n-(4-Chlorophenyl)-N-cyclopropylmethanesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a cyclopropyl and a 4-chlorophenyl group. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(4-Chlorophenyl)-N-cyclopropylmethanesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
n-(4-Chlorophenyl)-N-cyclopropylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
n-(4-Chlorophenyl)-N-cyclopropylmethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of n-(4-Chlorophenyl)-N-cyclopropylmethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
- N-(4-Chlorophenyl)-2-(pyridin-4-ylmethyl)amino]benzamide
- N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides
Uniqueness
n-(4-Chlorophenyl)-N-cyclopropylmethanesulfonamide is unique due to its specific structural features, such as the cyclopropyl group and the sulfonamide linkage. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C10H12ClNO2S |
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Molecular Weight |
245.73 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-N-cyclopropylmethanesulfonamide |
InChI |
InChI=1S/C10H12ClNO2S/c1-15(13,14)12(10-6-7-10)9-4-2-8(11)3-5-9/h2-5,10H,6-7H2,1H3 |
InChI Key |
QOQLDMIWLCYIQH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(C1CC1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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